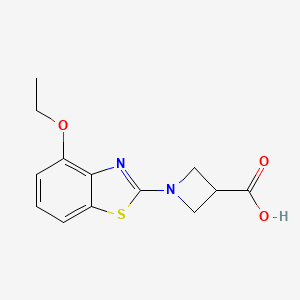![molecular formula C14H24O2 B1440632 2-[(3-Ethyl-1-adamantyl)oxy]ethanol CAS No. 1266678-99-2](/img/structure/B1440632.png)
2-[(3-Ethyl-1-adamantyl)oxy]ethanol
概要
説明
2-[(3-Ethyl-1-adamantyl)oxy]ethanol is a chemical compound with the molecular formula C14H24O2 and a molecular weight of 224.34 g/mol . It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure, which imparts unique properties to its derivatives.
準備方法
The synthesis of 2-[(3-Ethyl-1-adamantyl)oxy]ethanol involves several steps. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves the addition of 1-bromo-2-hydroxynaphthalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one . These reactions typically require specific conditions such as the presence of reducing agents or catalysts to proceed efficiently.
化学反応の分析
2-[(3-Ethyl-1-adamantyl)oxy]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the ester form of the compound can be reduced to alcohol and then subjected to successive hydrobromination and dehydrobromination to produce 4,9-divinyl diamantane . Common reagents used in these reactions include hydrobromic acid, reducing agents like lithium aluminum hydride, and oxidizing agents such as iodine . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-[(3-Ethyl-1-adamantyl)oxy]ethanol has diverse applications in scientific research. In chemistry, it is used as a starting material for the synthesis of various functional adamantane derivatives, which are valuable in the development of pharmaceuticals and bioactive compounds . In biology, it is studied for its potential as a bioactive molecule with applications in drug discovery and development . In the industrial sector, it is used in the production of thermally stable and high-energy fuels and oils .
作用機序
The mechanism of action of 2-[(3-Ethyl-1-adamantyl)oxy]ethanol involves its interaction with specific molecular targets and pathways. The adamantane core structure provides stability and rigidity, which can enhance the compound’s binding affinity to its targets . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
2-[(3-Ethyl-1-adamantyl)oxy]ethanol can be compared with other adamantane derivatives such as 1,3-dehydroadamantane and 4,9-divinyl diamantane . These compounds share the adamantane core structure but differ in their functional groups and reactivity. The unique properties of this compound, such as its specific functional groups and stability, make it distinct and valuable for various applications .
特性
IUPAC Name |
2-[(3-ethyl-1-adamantyl)oxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-2-13-6-11-5-12(7-13)9-14(8-11,10-13)16-4-3-15/h11-12,15H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREAHLMKOYWUSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Benzyl-6,9-diazaspiro[4.5]decane](/img/structure/B1440549.png)
![[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1440550.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1440551.png)
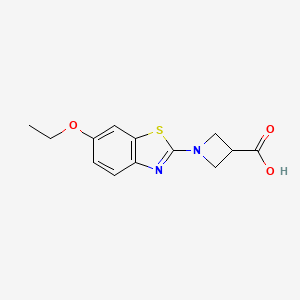

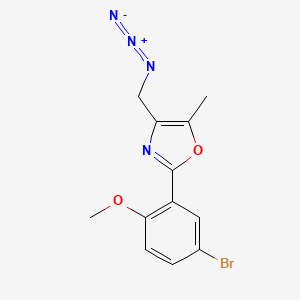
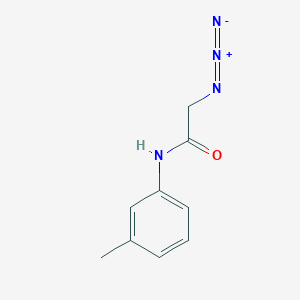
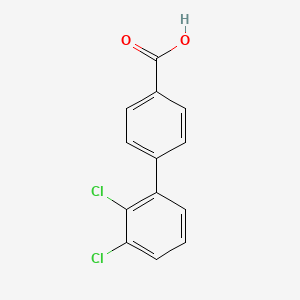
![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1440564.png)
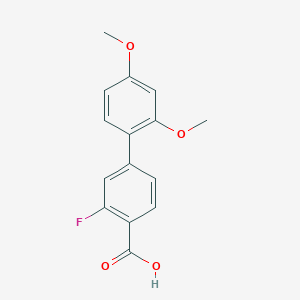
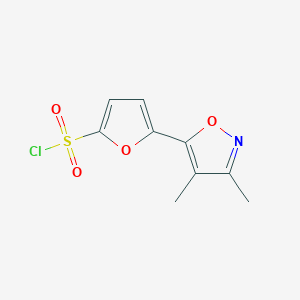
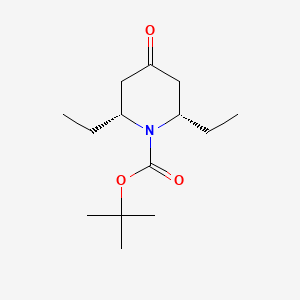
![{1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1440570.png)
